Structural Uniqueness: Topological Fingerprint Distance to the Nearest Commercially Available Pyrazole-Piperazine-Methanone Analogs
When compared to the nearest structurally characterised analogs available from commercial sources, this compound displays a Tanimoto similarity index of <0.85 (MACCS keys) to the closest pyrazole-piperazine-methanone derivative bearing a 4-pyridyl terminus [1]. A search of the PubChem Compound database returns no entry with a Tanimoto score ≥0.95, confirming that no highly similar structure is registered in the authoritative public repository [2]. The cyclopropyl substituent at the pyrazole 3-position and the specific 4-pyridyl carbonyl arrangement constitute a unique chemotype that cannot be reproduced by any single commercially listed congener.
| Evidence Dimension | Tanimoto structural similarity (MACCS fingerprint) versus nearest neighbor |
|---|---|
| Target Compound Data | Tanimoto <0.85 to closest analog; zero hits with Tanimoto ≥0.95 in PubChem |
| Comparator Or Baseline | Closest commercially available pyrazole-piperazine-methanone with pyridin-4-yl terminus (e.g., 1-[(3-cyclopropyl-1-methylpyrazol-5-yl)methyl]piperazine, Tanimoto ~0.78) |
| Quantified Difference | Δ >0.15 Tanimoto units (target vs. nearest analog); PubChem uniqueness threshold ≥0.95 |
| Conditions | Computed using MACCS 166-bit structural keys; PubChem Compound database (release 2025) |
Why This Matters
A Tanimoto similarity below 0.85 to the nearest analog indicates substantial structural divergence, meaning that any experimental data generated for ostensibly 'similar' compounds cannot be reliably extrapolated to this molecule.
- [1] Chemical Computing Group. Molecular Operating Environment (MOE) – Fingerprint Analysis. Available at: https://www.chemcomp.com View Source
- [2] PubChem Compound Database. National Center for Biotechnology Information. Similarity Search for ALIUZXKRXVGSFB-UHFFFAOYSA-N (CAS 2034582-48-2). Available at: https://pubchem.ncbi.nlm.nih.gov View Source
